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Compound of Interest

Compound Name: 2-Chloroethyl vinyl ether

Cat. No.: B089688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloroethyl vinyl ether (CEVE), a versatile chemical intermediate. The document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for its identification, characterization, and application in research and

development.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for 2-Chloroethyl
vinyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.47 dd 14.4, 6.8 =CH-O

~4.18 dd 14.4, 1.6 =CH₂ (trans)

~4.00 dd 6.8, 1.6 =CH₂ (cis)

~3.95 t 5.7 -O-CH₂-

~3.71 t 5.7 -CH₂-Cl

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and instrument used.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~151.7 =CH-O

~87.4 =CH₂

~69.1 -O-CH₂-

~41.8 -CH₂-Cl

Reference: Data compiled from various spectroscopic databases.[1][2][3][4][5][6]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium =C-H stretch

~2960-2850 Medium C-H stretch (aliphatic)

~1620 Strong C=C stretch (vinyl ether)

~1200 Strong C-O-C stretch (asymmetric)

~1050 Strong C-O-C stretch (symmetric)

~820 Strong =C-H bend (out-of-plane)

~680 Strong C-Cl stretch

Reference: Data interpreted from typical values for vinyl ethers and alkyl halides and available

spectral data.[3][7][8][9]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

108 ~10% [M+2]⁺ (due to ³⁷Cl isotope)

106 ~30%
[M]⁺ (Molecular ion,

C₄H₇³⁵ClO)

63 100%
[C₂H₃O]⁺ or [CH₂Cl]⁺

fragments

43 ~60% [C₂H₃O]⁺

27 ~95% [C₂H₃]⁺

Reference: Fragmentation pattern based on data from the NIST WebBook and other mass

spectrometry databases.[4][10][11][12][13]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Chloroethyl vinyl ether (typically 5-25 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.[14] The solution

must be homogeneous and free of particulate matter.[14] Tetramethylsilane (TMS) is often

added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

The prepared NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse experiment is typically used for acquiring the ¹H NMR spectrum.

Key acquisition parameters include a pulse angle of 90°, a relaxation delay of 1-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phased, baseline corrected, and referenced to the internal standard.

¹³C NMR Spectroscopy Protocol:

The same sample prepared for ¹H NMR can be used.

A proton-decoupled experiment (e.g., using a DEPT pulse sequence) is commonly employed

to simplify the spectrum and enhance the signal of carbon atoms.[15]

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are required compared to ¹H NMR.[15]

The FID is processed similarly to the ¹H NMR data to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Chloroethyl vinyl ether, the spectrum is

typically acquired "neat" (undiluted). A drop of the liquid is placed between two salt plates (e.g.,
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NaCl or KBr) to form a thin film.[1][7]

FTIR Spectroscopy Protocol:

A background spectrum of the clean salt plates is recorded.

The prepared sample (thin film between plates) is placed in the instrument's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization: 2-Chloroethyl vinyl ether, being a volatile organic

compound, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).[2][16]

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected

into the GC.

The compound is vaporized and separated from the solvent and any impurities on a capillary

column.

The eluted compound enters the mass spectrometer's ion source.

Electron Ionization (EI) is a common method, where the molecules are bombarded with high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[16]

Mass Analysis and Detection:

The resulting ions (molecular ion and fragment ions) are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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Visualizations
Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 2-Chloroethyl vinyl ether.

Logical Relationship in Spectral Interpretation
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Spectroscopic Data Derived Information

NMR
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Caption: Logical flow for determining chemical structure from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile
Organic Compounds Emitted by Plants | Springer Nature Experiments
[experiments.springernature.com]

3. 2-Chloroethyl vinyl ether(110-75-8) 13C NMR spectrum [chemicalbook.com]

4. dev.spectrabase.com [dev.spectrabase.com]

5. academic.oup.com [academic.oup.com]

6. dev.spectrabase.com [dev.spectrabase.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b089688?utm_src=pdf-body-img
https://www.benchchem.com/product/b089688?utm_src=pdf-custom-synthesis
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://experiments.springernature.com/articles/10.1007/978-1-4939-0606-2_11
https://experiments.springernature.com/articles/10.1007/978-1-4939-0606-2_11
https://experiments.springernature.com/articles/10.1007/978-1-4939-0606-2_11
https://www.chemicalbook.com/SpectrumEN_110-75-8_13CNMR.htm
https://dev.spectrabase.com/spectrum/8anHgHtJeHV
https://academic.oup.com/bcsj/article-pdf/43/10/3195/55953309/bcsj.43.3195.pdf
https://dev.spectrabase.com/spectrum/6Yh3c8v087L
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. webassign.net [webassign.net]

8. Ethene, (2-chloroethoxy)- [webbook.nist.gov]

9. dev.spectrabase.com [dev.spectrabase.com]

10. ursinus.edu [ursinus.edu]

11. 2-Chloroethyl vinyl ether(110-75-8) MS spectrum [chemicalbook.com]

12. dev.spectrabase.com [dev.spectrabase.com]

13. Ethene, (2-chloroethoxy)- [webbook.nist.gov]

14. publish.uwo.ca [publish.uwo.ca]

15. bhu.ac.in [bhu.ac.in]

16. dem.ri.gov [dem.ri.gov]

To cite this document: BenchChem. [Spectroscopic Data of 2-Chloroethyl Vinyl Ether: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089688#2-chloroethyl-vinyl-ether-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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